molecular formula C19H20ClN5O2 B4586742 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4586742
M. Wt: 385.8 g/mol
InChI Key: QQJBJXKGEQKCQA-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorobenzyl Group: This step often involves the use of chlorobenzyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the benzoxadiazole core with the piperazine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and benzoxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE depends on its specific application. For example:

    Biological Activity: The compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to the active site of an enzyme or modulating receptor activity.

    Fluorescent Properties: The benzoxadiazole moiety might contribute to the compound’s ability to fluoresce under certain conditions, making it useful as a probe in biological imaging.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups attached.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of benzoxadiazole and piperazine moieties, which might confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-15-6-4-14(5-7-15)12-24-8-10-25(11-9-24)13-18(26)21-16-2-1-3-17-19(16)23-27-22-17/h1-7H,8-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJBJXKGEQKCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

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